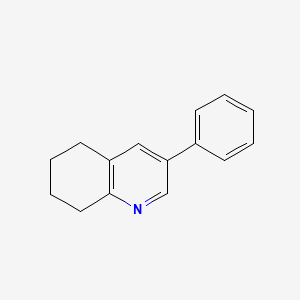

3-Phenyl-5,6,7,8-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101161-83-5 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-3,6-7,10-11H,4-5,8-9H2 |

InChI Key |

IQXAQFJIDGKQHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives

Development of High-Yield Synthesis Protocols

The development of synthetic protocols that are both efficient and result in high yields of the desired product is a primary objective in organic synthesis. For the construction of the 3-phenyl-5,6,7,8-tetrahydroquinoline core, several strategies have been employed, ranging from multicomponent reactions to metal-catalyzed cycloadditions.

Multicomponent Reaction Strategies for Tetrahydroquinoline Ring Formation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

The Povarov reaction, a formal aza-Diels-Alder reaction, is a prominent method for the synthesis of tetrahydroquinolines. researchgate.netresearchgate.net It typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene. In the context of this compound synthesis, this would involve the reaction of aniline, benzaldehyde, and a suitable dienophile. The reaction proceeds through the in situ formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene.

The imino Diels-Alder reaction is a versatile tool for the synthesis of nitrogen-containing heterocycles. chemrxiv.org The use of arylamines and aromatic aldehydes can lead to tetrahydroquinoline derivatives in moderate to good yields. chemrxiv.org For instance, the reaction of anilines, o-tolualdehyde, and N-vinyl formamide (B127407) in the presence of a catalytic amount of p-toluenesulfonic acid provides a straightforward route to N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives with yields ranging from 24-78%. chemrxiv.org The reactivity in the Povarov reaction is influenced by the electronic nature of the reactants, with electron-donating groups on the aromatic amine generally leading to higher yields. sci-rad.com

| Entry | Aniline Derivative | Aldehyde | Dienophile | Catalyst | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | Cyclohexene (B86901) | Lewis Acid | Moderate | sci-rad.com |

| 2 | 4-Fluoroaniline | o-Tolualdehyde | N-Vinylformamide | p-TsOH | 56 | chemrxiv.org |

| 3 | 4-Methoxyaniline | o-Tolualdehyde | N-Vinylformamide | p-TsOH | 78 | chemrxiv.org |

This table presents representative yields for Povarov-type reactions leading to tetrahydroquinoline derivatives.

A highly effective and straightforward approach to the 5,6,7,8-tetrahydroquinoline (B84679) ring system involves a one-pot condensation of an aromatic aldehyde, an aniline, and a cyclic ketone, such as cyclohexanone (B45756). researchgate.net This method is a variation of the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org

In a typical procedure for a derivative, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be synthesized by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. researchgate.net This reaction highlights the versatility of using cyclohexanone as a building block for the saturated portion of the tetrahydroquinoline ring. While not a direct synthesis of this compound, this demonstrates the principle of using a cyclohexanone-based condensation to form the core structure.

A plausible synthetic route to this compound itself would involve the three-component reaction of benzaldehyde, aniline, and cyclohexanone. The reaction is typically catalyzed by an acid and proceeds through a series of condensation and cyclization steps to afford the final product.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| Cyclohexanone | 2-Benzylidenemalononitrile | Ammonium Acetate | - | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | High | researchgate.net |

| Benzaldehyde | Aniline | Cyclohexanone | Heteropoly acids | β-amino ketones | Good | researchgate.net |

This table showcases examples of cyclohexanone-based condensations for the synthesis of tetrahydroquinoline derivatives and related structures.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have been widely explored for the synthesis of heterocyclic compounds.

Palladium-catalyzed cycloaddition reactions provide a powerful method for the construction of the tetrahydroquinoline skeleton. acs.org These reactions often involve the activation of C-H bonds, offering a direct and atom-economical route to the desired products. For example, a formal [4+2] cycloaddition involving the palladium-catalyzed activation of C(sp³)–H bonds has been reported for the synthesis of tetrahydroquinoline skeletons. acs.org This approach allows for the straightforward assembly of highly substituted tetrahydroquinolines from readily available starting materials.

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general methodology holds significant promise. The reaction typically employs a palladium(II) precursor in combination with a specific ligand to facilitate the catalytic cycle.

| Reactants | Catalyst System | Product Type | Yield (%) | Reference |

| Amidotolyl precursors and allenes | Pd(II) / N-acetylated amino acid ligands | Tetrahydroquinolines | Good | acs.org |

| ortho-functionalized aryl halide and an enolate | Palladium catalyst | Isoquinolines | High | rsc.org |

This table illustrates the utility of palladium-catalyzed reactions in the synthesis of quinoline (B57606) and isoquinoline (B145761) ring systems.

One-Pot and Environmentally Benign Synthetic Procedures (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. One-pot reactions, microwave-assisted synthesis, and flow chemistry are at the forefront of these efforts, offering advantages such as reduced reaction times, lower energy consumption, and minimized waste generation. nih.govnih.gov

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. benthamdirect.comnih.gov The synthesis of phenyl(2-phenyl-5,6,7,8-tetrahydro-4-quinolinyl)methanone derivatives has been achieved through a microwave-assisted one-pot transformation involving the amination-cyclization-aromatization of 1,4,2'-triketones. This multi-step sequence can be completed within minutes under environmentally benign conditions.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. rsc.orgrsc.orgresearchgate.net The multicomponent Povarov reaction has been successfully implemented in a flow chemistry setup to generate a library of tricyclic tetrahydroquinolines. rsc.org This approach combines the efficiency of multicomponent reactions with the benefits of continuous flow processing, enabling the rapid and automated synthesis of these important heterocyclic compounds.

| Methodology | Reactants | Product | Key Advantages | Reference |

| Microwave-Assisted Synthesis | 1,4,2'-Triketones | Phenyl(2-phenyl-5,6,7,8-tetrahydro-4-quinolinyl)methanone derivatives | Rapid reaction times, high yields, environmentally benign | Not explicitly found |

| Flow Chemistry | Anilines, Aldehydes, Alkenes | Tricyclic Tetrahydroquinolines | Automation, efficiency, safety, scalability | rsc.org |

This table summarizes the application of environmentally benign synthetic procedures for the synthesis of tetrahydroquinoline derivatives.

Regioselective Functionalization and Derivatization of the Tetrahydroquinoline Core

The strategic functionalization of the this compound scaffold is crucial for the development of new derivatives with tailored properties. Research in this area focuses on controlling the position of newly introduced substituents on both the aromatic and the saturated rings of the tetrahydroquinoline core.

Directed Nitration and Halogenation Studies

Electrophilic aromatic substitution reactions, such as nitration and halogenation, on the tetrahydroquinoline ring system are heavily influenced by the nature of the substituents already present and the reaction conditions. The nitrogen atom in the heterocyclic ring, especially when protonated in acidic media, acts as a deactivating, meta-directing group. Conversely, an N-protected, non-protonated amino group is activating and ortho-, para-directing.

A comprehensive study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) and its N-protected derivatives has demonstrated that regioselectivity can be effectively controlled. researchgate.net While direct nitration of the unprotected THQ can lead to a mixture of isomers, protecting the nitrogen atom with groups like trifluoroacetyl allows for highly selective nitration at the 6-position. researchgate.net This selectivity is attributed to the electronic and steric effects of the protecting group, which directs the incoming electrophile. researchgate.net A detailed NMR analysis is essential to unequivocally characterize the resulting nitro isomers. researchgate.net

Similarly, dehydrogenative bromination of 1,2,3,4-tetrahydroquinolines using reagents like Br₂ or N-bromosuccinimide (NBS) has been shown to yield 6,8-dibromo and 3,6,8-tribromoquinolines, indicating that these positions are susceptible to halogenation. researchgate.net The precise outcome and regioselectivity for a 3-phenyl substituted tetrahydroquinoline would depend on the interplay between the directing effects of the phenyl group and the heterocyclic amine.

Table 1: Regioselectivity in Nitration of N-Protected Tetrahydroquinoline

| N-Protecting Group | Nitration Conditions | Major Isomer Formed | Reference |

|---|---|---|---|

| Unprotected (protonated) | Acidic conditions | Mixture of isomers (e.g., 7-nitro) | researchgate.net |

| Trifluoroacetyl | Various (e.g., -25°C to 0°C) | 6-nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

Substitution and Modification at Specific Ring Positions (e.g., C-2, C-4, C-8, Nitrogen)

Functionalization at specific carbon atoms or the nitrogen of the tetrahydroquinoline ring allows for the introduction of diverse chemical functionalities.

C-2 Position: Transition metal-catalyzed C-H functionalization represents a powerful strategy for modifying the quinoline core. For instance, palladium-catalyzed oxidative cross-coupling of quinoline N-oxides with heteroarenes like 2-methylthiophene (B1210033) can achieve selective C-2 functionalization. mdpi.com Copper-catalyzed methods have also been developed for the direct C-2 carbamoylation and sulfoximination of quinoline N-oxides. mdpi.com While these examples are on quinoline N-oxides, they highlight modern synthetic approaches that could be adapted for tetrahydroquinoline derivatives.

C-4 Position: The C-4 position of the tetrahydroquinoline skeleton is also a target for modification. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed to construct a variety of 4-aryl-substituted tetrahydroquinolines with excellent yields. nih.gov

C-8 Position: The C-8 position, being adjacent to the nitrogen-bearing ring, is synthetically accessible. The synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines has been achieved through methods involving the creation of 8-lithio-derivatives. researchgate.net These intermediates can react with various electrophiles, such as isocyanates and isothiocyanates, to yield 8-carboxamides and 8-thiocarboxamides, respectively. researchgate.net Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives serve as important ligands in asymmetric catalysis. nih.gov

Nitrogen Atom: The nitrogen atom of the tetrahydroquinoline ring can be readily modified. N-alkylation and N-acylation are common transformations. The nitrogen can also be incorporated into more complex structures, for example, by serving as a directing group in C-H activation reactions or by participating in cyclization reactions to form fused systems.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The inherent reactivity of the this compound scaffold makes it an excellent starting material for the synthesis of more complex, polycyclic heterocyclic systems. By utilizing the functional groups on the pyridine (B92270) ring, chemists can construct fused rings, leading to novel molecular architectures with potential biological activities.

Synthesis of Pyrimidoquinoline Derivatives

A significant application of tetrahydroquinoline derivatives is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for their diverse biological properties. researchgate.netnih.gov The general strategy involves using a 2-amino-3-cyano-tetrahydroquinoline as a key intermediate.

For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized by the multicomponent reaction of cyclohexanone, benzylidenemalononitrile, and ammonium acetate. researchgate.netnih.gov This versatile intermediate can then undergo cyclization with various one-carbon synthons to form the fused pyrimidine (B1678525) ring. researchgate.net

Key reactions include:

Reaction with Formamide: Refluxing the aminonitrile with formamide yields 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. scialert.netresearchgate.net

Reaction with Urea (B33335) or Thiourea (B124793): Heating with urea or thiourea in the presence of a base like sodium ethoxide affords the corresponding 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one or -thione derivatives. researchgate.netnih.gov

Reaction with Isothiocyanates: Treatment with phenyl isothiocyanate leads to the formation of pyrimidoquinoline derivatives through a cyclization reaction. scialert.netresearchgate.net

Reaction with Chloroacetyl Chloride: Cyclization can also be achieved with chloroacetyl chloride in dimethylformamide (DMF). scialert.netresearchgate.net

These synthetic pathways demonstrate the utility of the this compound framework as a scaffold for building complex heterocyclic systems like pyrimido[4,5-b]quinolines. researchgate.netscialert.netresearchgate.netnih.gov

Table 2: Synthesis of Pyrimido[4,5-b]quinolines from a Tetrahydroquinoline Precursor

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formamide | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | scialert.netresearchgate.net |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione | researchgate.netnih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Phenyl isothiocyanate | Substituted pyrimido[4,5-b]quinoline derivative | scialert.netresearchgate.net |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Chloroacetyl chloride | Substituted pyrimido[4,5-b]quinoline-dione derivative | scialert.netresearchgate.net |

Formation of Thienoquinoline Systems

The construction of thiophene (B33073) rings fused to the tetrahydroquinoline core results in thienoquinoline systems. A common and effective method for synthesizing substituted thiophenes is the Gewald reaction. This reaction typically involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

This methodology has been applied to the synthesis of 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines. nih.gov The initial step involves a Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. While this example fuses the thiophene to a tetrahydro-benzene ring, the principle can be extended to suitable keto-derivatives of this compound, such as 3-phenyl-5,6,7,8-tetrahydroquinolin-8-one, to build a thieno[3,2-b]quinoline (B14758317) or thieno[2,3-c]quinoline (B14747715) system, depending on the specific starting materials and reaction pathway. nih.gov

Chiral Synthesis and Asymmetric Methodologies

The synthesis of enantiomerically pure 3-phenyl-5,6,7,8-tetrahydroquinolines is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric catalysis provides the most efficient route to such chiral compounds.

A key strategy is the asymmetric hydrogenation of a corresponding quinoline precursor. Iridium complexes bearing chiral phosphinooxazoline (PHOX) ligands have proven to be highly effective catalysts for this transformation. Research has focused on developing new iridium catalysts to improve both conversion rates and enantioselectivity. For instance, an iridium catalyst with a P-stereogenic phosphinooxazoline ligand derived from threonine has shown excellent performance in the asymmetric hydrogenation of allylic carbamates, which are precursors to chiral tetrahydroquinolines.

The general approach involves:

Synthesis of a suitable prochiral precursor, such as a 3-phenylquinoline (B3031154) or a related allylic carbamate (B1207046).

Asymmetric hydrogenation using a chiral catalyst, typically a transition metal complex (e.g., Iridium, Ruthenium, Rhodium) with a chiral ligand. mdpi.com

Subsequent chemical transformations, if necessary, to yield the final chiral this compound product. An intramolecular Buchwald-Hartwig reaction can be employed after hydrogenation to form the heterocyclic ring.

The use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands in metal complexes for asymmetric transfer hydrogenation further underscores the importance of chirality in this class of compounds. nih.gov These methodologies are crucial for accessing specific enantiomers of substituted tetrahydroquinolines for further study and application. nih.gov

Enantioselective Approaches to Tetrahydroquinoline Derivatives

The asymmetric synthesis of tetrahydroquinolines can be broadly categorized into two main approaches: organocatalysis and metal-catalyzed reactions. These methods provide access to chiral tetrahydroquinoline scaffolds with high levels of enantioselectivity.

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. thieme-connect.com One notable organocatalytic approach is the Michael/aza-Henry tandem reaction. acs.orgnih.gov This method utilizes a chiral bifunctional thiourea catalyst to promote the reaction between α,β-unsaturated ketones and imines, leading to the formation of polysubstituted tetrahydroquinolines in good yields, high enantioselectivities (up to >99% ee), and excellent diastereoselectivities (up to 20:1 dr). acs.orgnih.gov The reaction conditions are typically mild, often proceeding at room temperature. acs.org

Another innovative organocatalytic strategy involves supramolecular catalysis. rsc.org For instance, the use of a quinidine-NH-thiourea catalyst in conjunction with L-phenylalanine facilitates the asymmetric synthesis of functionalized chiral tetrahydroquinolines. rsc.org This approach is based on an enamine-induced Michael reaction as the key step. rsc.org

Metal-catalyzed reactions offer another robust avenue to enantiomerically enriched tetrahydroquinolines. A notable example is the cobalt(II)-catalyzed tandem 1,5-hydride transfer/cyclization reaction. acs.orgthieme-connect.com This intramolecular process, utilizing a chiral N,N'-dioxide ligand complexed with Co(BF₄)₂·6H₂O, affords optically active tetrahydroquinolines in good yields and with high enantioselectivities under mild conditions. acs.org Iridium-catalyzed asymmetric hydrogenation of quinolines is another effective method. acs.org By selecting the appropriate solvent system, it is possible to achieve an enantiodivergent synthesis, producing either the (R) or (S) enantiomer of the tetrahydroquinoline derivative with high yield and enantioselectivity. acs.org

Table 1: Organocatalytic Synthesis of Tetrahydroquinoline Derivatives This table presents data from an organocatalytic Michael/aza-Henry tandem reaction.

| Entry | Ar | Ar¹ | Yield (%) | dr | ee (%) |

| 1 | C₆H₅ | C₆H₅ | 92 | 15:1 | 98 |

| 2 | 4-FC₆H₄ | C₆H₅ | 95 | 16:1 | >99 |

| 3 | 4-ClC₆H₄ | C₆H₅ | 96 | 16:1 | >99 |

| 4 | 4-BrC₆H₄ | C₆H₅ | 98 | 15:1 | >99 |

| 5 | 4-MeC₆H₄ | C₆H₅ | 85 | 14:1 | 97 |

| 6 | 2-Naphthyl | C₆H₅ | 90 | 15:1 | 98 |

| 7 | C₆H₅ | 4-MeOC₆H₄ | 88 | 5:1 | 98 |

| 8 | C₆H₅ | 4-FC₆H₄ | 94 | >20:1 | >99 |

Table 2: Cobalt(II)-Catalyzed Enantioselective 1,5-Hydride Transfer/Cyclization This table showcases the results of a cobalt(II)-catalyzed asymmetric synthesis of tetrahydroquinolines.

| Entry | R | Yield (%) | ee (%) |

| 1 | Me | 85 | 88 |

| 2 | Et | 82 | 86 |

| 3 | n-Pr | 80 | 85 |

| 4 | i-Pr | 75 | 80 |

| 5 | Ph | 92 | 90 |

| 6 | 4-MeC₆H₄ | 90 | 89 |

| 7 | 4-FC₆H₄ | 93 | 91 |

| 8 | 4-ClC₆H₄ | 94 | 92 |

Application in Asymmetric Catalysis

Derivatives of 5,6,7,8-tetrahydroquinoline, particularly chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, have found significant application as ligands in asymmetric catalysis. These ligands, such as CAMPY and its 2-methyl substituted analogue Me-CAMPY, can be employed in the formation of metal complexes that catalyze asymmetric transformations. nih.govresearchgate.net

One prominent application is in the asymmetric transfer hydrogenation (ATH) of prochiral substrates, such as substituted dihydroisoquinolines (DHIQs), which are key intermediates in the synthesis of biologically active alkaloids. nih.gov Rhodium complexes incorporating these chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands have proven to be effective catalysts for this transformation. nih.govresearchgate.net While the enantiomeric excess values may be modest in some cases, these catalytic systems can achieve high conversions, even with sterically hindered substrates. nih.gov The use of additives, such as La(OTf)₃, has been shown to be beneficial for the catalytic activity. nih.gov The development of these catalysts provides a valuable alternative to more established systems like the Noyori-Ikariya catalysts. nih.gov

Table 3: Asymmetric Transfer Hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (B161387) using Rhodium Catalysts with 8-amino-5,6,7,8-tetrahydroquinoline-based Ligands This table illustrates the catalytic performance of different metal complexes incorporating chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

| Entry | Catalyst | Ligand | Additive | Conversion (%) | ee (%) |

| 1 | [CpRhCl₂]₂ | (R)-CAMPY | - | 85 | 55 |

| 2 | [CpRhCl₂]₂ | (R)-Me-CAMPY | - | 90 | 60 |

| 3 | [CpRhCl₂]₂ | (R)-CAMPY | La(OTf)₃ | >99 | 58 |

| 4 | [CpRhCl₂]₂ | (R)-Me-CAMPY | La(OTf)₃ | >99 | 62 |

| 5 | [CpIrCl₂]₂ | (R)-CAMPY | - | 70 | 45 |

| 6 | [CpIrCl₂]₂ | (R)-Me-CAMPY | - | 75 | 50 |

Sophisticated Spectroscopic and Crystallographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, and advanced techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Phenyl-5,6,7,8-tetrahydroquinoline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into two main regions: the aliphatic region for the tetrahydrogenated ring and the aromatic region for the pyridine (B92270) and phenyl rings.

Aliphatic Protons: The protons on the saturated portion of the tetrahydroquinoline ring (positions 5, 6, 7, and 8) typically appear as complex multiplets in the upfield region of the spectrum, generally between δ 1.5 and 3.0 ppm. The protons at C5 and C8, being adjacent to the aromatic ring, are expected to be deshielded and resonate at a lower field (closer to δ 3.0 ppm) compared to the protons at C6 and C7.

Aromatic Protons: The protons on the phenyl and pyridine rings resonate in the downfield region (typically δ 7.0–8.5 ppm). The phenyl group protons would present as a multiplet, while the protons on the pyridine moiety at positions 2 and 4 would appear as distinct signals, likely singlets or sharp doublets, with their exact chemical shifts influenced by the phenyl substituent at C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 15 distinct signals would be expected, corresponding to its 15 carbon atoms.

Aliphatic Carbons: The four sp³ hybridized carbons of the saturated ring (C5, C6, C7, C8) would resonate in the upfield region of the spectrum (δ 20–40 ppm).

Aromatic Carbons: The sp² hybridized carbons of the pyridine and phenyl rings would appear in the downfield region (δ 120–160 ppm). The carbon atom C3, directly attached to the phenyl group, would have its chemical shift significantly influenced by the substituent effect.

Advanced NMR Techniques: To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of protons within the saturated ring and within the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenyl group to the C3 position of the tetrahydroquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the molecule's three-dimensional conformation and the relative orientation of the phenyl ring with respect to the tetrahydroquinoline system.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 2 | ~8.3 - 8.5 | ~148 - 152 |

| 4 | ~7.5 - 7.7 | ~130 - 135 |

| 5 | ~2.8 - 3.0 (multiplet) | ~28 - 32 |

| 6 | ~1.8 - 2.0 (multiplet) | ~22 - 25 |

| 7 | ~1.8 - 2.0 (multiplet) | ~22 - 25 |

| 8 | ~2.7 - 2.9 (multiplet) | ~28 - 32 |

| 4a | - | ~135 - 140 |

| 8a | - | ~155 - 158 |

| Phenyl (ortho) | ~7.3 - 7.5 (multiplet) | ~127 - 129 |

| Phenyl (meta) | ~7.3 - 7.5 (multiplet) | ~128 - 130 |

| Phenyl (para) | ~7.3 - 7.5 (multiplet) | ~126 - 128 |

| Phenyl (ipso) | - | ~138 - 142 |

Note: These are estimated values based on the analysis of the parent compound 5,6,7,8-tetrahydroquinoline (B84679) and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the structural integrity of this compound. The molecular formula of the compound is C₁₅H₁₅N, giving it a theoretical exact mass of approximately 209.1204 Da.

In a typical electron ionization (EI) mass spectrum, the most intense peak corresponding to the intact molecule is the molecular ion peak (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 209. The spectrum also displays a smaller M+1 peak due to the natural abundance of the ¹³C isotope.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of Hydrogen: A peak at m/z 208 ([M-H]⁺) is common, resulting from the loss of a hydrogen atom to form a stable, even-electron ion.

Retro-Diels-Alder Reaction: The saturated cyclohexene (B86901) ring can undergo a characteristic retro-Diels-Alder cleavage, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment ion corresponding to 3-phenylpyridine.

Benzylic Cleavage: Cleavage of the C-C bonds adjacent to the aromatic system (benzylic positions) in the saturated ring can occur.

Fragmentation of the Phenyl Group: Loss of fragments characteristic of the phenyl ring can also be observed.

Analysis of the parent compound, 5,6,7,8-tetrahydroquinoline (C₉H₁₁N, MW: 133.19), shows prominent peaks at m/z 133 (molecular ion), 132 ([M-H]⁺), and 104/105, which can inform the expected fragmentation of the tetrahydroquinoline core of the title compound. nih.govnist.gov

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 209 | [M]⁺• (Molecular Ion) | Intact molecule |

| 208 | [M-H]⁺ | Loss of a hydrogen atom |

| 180 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the saturated ring |

| 155 | [M-C₄H₈]⁺• | Retro-Diels-Alder fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: These are predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.com

C-H Stretching Vibrations:

Aromatic C-H stretches from both the pyridine and phenyl rings are expected to appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H stretches from the CH₂ groups in the saturated ring will absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching Vibrations:

Vibrations corresponding to the C=C and C=N bonds within the aromatic pyridine and phenyl rings will produce a series of sharp absorptions in the 1450-1620 cm⁻¹ region.

C-H Bending Vibrations:

Out-of-plane (OOP) C-H bending vibrations for the substituted aromatic rings provide information about the substitution pattern and appear in the 690-900 cm⁻¹ region. A monosubstituted phenyl group typically shows strong absorptions around 690-710 cm⁻¹ and 730-770 cm⁻¹.

The IR spectrum for the parent compound 5,6,7,8-tetrahydroquinoline shows characteristic peaks for aliphatic and aromatic C-H stretching, as well as aromatic ring vibrations, which provides a foundational reference for interpreting the spectrum of its 3-phenyl derivative. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1620 - 1450 | C=C / C=N Stretch | Aromatic Rings |

| 1470 - 1430 | C-H Bend | Aliphatic (CH₂) |

| 900 - 690 | C-H Out-of-Plane Bend | Aromatic Rings |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not available in the public domain, analysis of closely related structures, such as 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline, provides insight into the expected structural features. iucr.orgnih.gov

A crystallographic study of this compound would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Ring Conformation: The conformation of the partially saturated cyclohexene ring would be determined. In related structures, this ring often adopts a 'sofa' or 'half-chair' conformation. iucr.orgnih.gov

Planarity: The pyridine portion of the quinoline (B57606) ring system is expected to be largely planar.

Intermolecular Interactions: The analysis would show how molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or hydrogen bonding. The relative orientation of the phenyl group with respect to the quinoline ring system would also be established.

For example, the crystal structure of 5,6,7,8-tetrahydroquinolin-8-one shows that the pyridine ring is planar, while the saturated ring adopts a sofa conformation. iucr.orgnih.gov This serves as a model for the type of detailed structural information that would be obtained for the title compound.

Interactive Data Table: Illustrative Crystallographic Data Based on a Related Structure (5,6,7,8-Tetrahydroquinolin-8-one)

| Parameter | Example Value | Information Provided |

| Crystal System | Orthorhombic | The basic symmetry of the crystal lattice. |

| Space Group | Pna2₁ | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c) | a = 6.939 Å, b = 8.088 Å, c = 13.471 Å | The size and shape of the repeating unit in the crystal. |

| Ring Conformation | Sofa | The 3D shape of the non-aromatic ring. |

Note: This data is for the related compound 5,6,7,8-Tetrahydroquinolin-8-one and is presented for illustrative purposes only. iucr.org

Computational Chemistry and Theoretical Investigations of 3 Phenyl 5,6,7,8 Tetrahydroquinoline

Molecular Docking Studies and Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies for 3-Phenyl-5,6,7,8-tetrahydroquinoline were not found, research on structurally similar tetrahydroquinoline derivatives provides a framework for how such studies are conducted and the insights they can yield.

For instance, docking studies on various 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives have been performed to explore their potential as anti-inflammatory agents by targeting the p38 mitogen-activated protein kinase (MAPK) active site. researchgate.net Similarly, other research has focused on the DNA-binding interactions of different tetrahydroquinoline derivatives. benthamdirect.com These studies typically involve docking the compounds into the active site of a biological target to investigate binding affinities and interaction modes. researchgate.netbenthamdirect.com

The primary goal of molecular docking is to predict the binding affinity and mode of action of a ligand with its target receptor. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. The mode of action is described by the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Table 1: Representative Receptor-Ligand Interactions for Tetrahydroquinoline Scaffolds This table is illustrative, based on studies of derivatives, as specific data for this compound is not available.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| p38 MAPK | Asp168 | Hydrogen Bond | researchgate.net |

| LSD1 | Asp555, Phe538, Glu559 | Hydrogen Bond, Hydrophobic | mdpi.com |

| B-DNA | Not Specified | Intercalation/Groove Binding | benthamdirect.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking, allowing for the assessment of the complex's stability and conformational changes in a simulated physiological environment.

Following molecular docking, MD simulations are often employed to validate the predicted binding poses and evaluate the stability of the ligand-protein complex. By simulating the system over a period of nanoseconds, researchers can observe how the ligand and protein interact and adjust their conformations. Key metrics used to analyze stability include the root-mean-square deviation (RMSD) of the protein and ligand, which measures the average change in displacement of a selection of atoms.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can provide deep insights into reaction mechanisms, regioselectivity, and the fundamental electronic properties that govern a molecule's behavior.

Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions. For the synthesis of tetrahydroquinolines, these calculations can model the transition states and intermediates of various synthetic routes, such as the Kröhnke pyridine (B92270) synthesis, to predict the most favorable reaction pathway and explain observed regioselectivity. researchgate.net By calculating the activation energies for different potential pathways, chemists can understand why a particular isomer is formed preferentially. While specific studies on the reaction mechanisms for this compound are not detailed in the available literature, the general approach is widely applicable to understanding the synthesis of substituted quinolines.

Quantum chemical calculations can determine a molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals. From these fundamental properties, various reactivity descriptors can be derived. These descriptors help predict how a molecule will behave in a chemical reaction.

Key electronic properties and reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

No Specific In Silico ADME Data Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the computational chemistry and theoretical investigations for the compound "this compound" were identified. Consequently, data pertaining to its in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction, pharmacokinetic modeling, drug-likeness, and oral bioavailability is not available in the public domain.

The requested article, structured around the specific outline provided, cannot be generated as the foundational research findings for this particular molecule have not been published or are not readily accessible. While computational studies often assess the drug-like properties of novel compounds, the specific molecule this compound does not appear to have been the subject of such a published analysis.

General principles of computational chemistry allow for the prediction of such properties. For a molecule to be considered "drug-like" with good potential for oral bioavailability, it is often evaluated against criteria such as Lipinski's Rule of Five. wikipedia.org This rule suggests that a compound is more likely to be orally absorbed if it meets the following criteria:

A molecular mass less than 500 daltons wikipedia.org

An octanol-water partition coefficient (log P) not exceeding 5 wikipedia.org

No more than 5 hydrogen bond donors wikipedia.org

No more than 10 hydrogen bond acceptors wikipedia.org

Further assessments often include parameters like Polar Surface Area (PSA) and the number of rotatable bonds to predict cell membrane permeability and bioavailability. scienceopen.com

However, without specific computational studies performed on this compound, any presentation of data would be purely hypothetical and would not constitute the detailed research findings required. Research on related tetrahydroquinoline scaffolds has been conducted, but these findings are specific to the studied analogues and cannot be directly extrapolated to the 3-phenyl isomer without violating scientific accuracy. mdpi.commdpi.com

Therefore, the sections on the assessment of drug-likeness and oral bioavailability for this compound, including any data tables, remain unwritten pending the publication of relevant scientific research.

Investigation of Biological Activities and Mechanisms of Action in Vitro Studies

Anticancer and Antitumor Efficacy

Derivatives of 3-phenyl-5,6,7,8-tetrahydroquinoline have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and targeted enzyme inhibition.

The cytotoxic effects of tetrahydroquinoline derivatives have been evaluated against a panel of human cancer cell lines. These compounds have shown a range of antiproliferative activities, with some exhibiting potent inhibition at micromolar concentrations.

For instance, a series of novel tetrahydroquinolinones were assessed for their ability to inhibit cancer growth. researchgate.net One derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, displayed notable in vitro antiproliferative activity. researchgate.net Similarly, another study synthesized morpholine-substituted tetrahydroquinoline derivatives and tested their cytotoxicity against A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cancer cell lines. nih.gov Compound 10d from this series showed particularly high potency with IC₅₀ values of 0.062 µM for A549 and 0.58 µM for MCF-7. nih.gov

The synthesis of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a ) yielded a potent cytotoxic agent against colon (HTC-116) and lung (A549) cancer cell lines. nih.gov In another study, a pyrazolo quinoline (B57606) derivative (compound 15 ) was identified as a promising anticancer agent against three human cancer cell lines, including MCF-7 and A549. nih.gov Furthermore, novel tetrahydroisoquinoline derivatives were tested against A549 and MCF7 cell lines, with some compounds showing strong anti-cancer activity compared to the standard drug doxorubicin. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 10d | A549 | Lung Carcinoma | 0.062 ± 0.01 | nih.gov |

| Compound 10d | MCF-7 | Breast Adenocarcinoma | 0.58 ± 0.11 | nih.gov |

| Compound 12e | MCF-7 | Breast Adenocarcinoma | 5.21 | mdpi.com |

| Compound 12e | HCT-116 | Colon Carcinoma | 5.34 | mdpi.com |

| Compound 7e | A549 | Lung Carcinoma | 0.155 | nih.gov |

| Compound 8d | MCF7 | Breast Adenocarcinoma | 0.170 | nih.gov |

| Phosphomolybdate Hybrid | HepG2 | Hepatocellular Carcinoma | 33.79 | rsc.org |

| Phosphomolybdate Hybrid | A549 | Lung Carcinoma | 25.17 | rsc.org |

| Phosphomolybdate Hybrid | MCF-7 | Breast Adenocarcinoma | 32.11 | rsc.org |

| Compound 4ag | SNB19 | Glioblastoma | 38.3 | tuni.fi |

| Compound 4ag | LN229 | Glioblastoma | 40.6 | tuni.fi |

A primary mechanism for the anticancer activity of tetrahydroquinoline derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Studies show these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For example, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was found to induce apoptosis through both pathways in A549 lung cancer cells. nih.gov Similarly, a tetrahydroquinoline derivative, 4ag , was shown to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7, key executioner caspases in the apoptotic cascade. tuni.fi This activation was measured at a 3.5-fold increase in LN229 cells compared to untreated cells. tuni.fi

In addition to apoptosis, these compounds modulate the cell cycle, often causing arrest at specific phases, thereby preventing cancer cell division.

G2/M Phase Arrest : Several derivatives have been shown to arrest the cell cycle at the G2/M checkpoint. Compound 4a induced cell cycle arrest at the G2/M phase in A549 cells. nih.gov Quinoline-chalcone derivatives also caused MGC-803 cells to arrest at the G2/M phase. mdpi.com A phosphomolybdate-based hybrid solid arrested MCF-7 cells in the G2/M phase. rsc.org

S Phase Arrest : A phosphomolybdate-based hybrid solid was found to arrest A549 and HepG2 cells in the S phase. rsc.org Another derivative, compound 8d , caused cell cycle arrest at the S phase in MCF7 cells, leading to a 69-fold increase in apoptosis. nih.gov

G0/G1 Phase Arrest : Some (1,3)-bis-tetrahydroisoquinoline scaffolds have shown a propensity to promote cell cycle arrest at the G0/G1 and S phases. sci-hub.ru

These disruptions in the normal cell cycle progression ultimately contribute to the antiproliferative effects of the compounds.

The anticancer effects of this compound derivatives are also linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

mTOR Inhibition : The mammalian target of rapamycin (B549165) (mTOR) is a key kinase in a signaling pathway that regulates cell growth and proliferation. researchgate.net Tetrahydroquinoline was identified as a core scaffold for potent mTOR inhibitors due to its structural similarities with known inhibitors like dactolisib. nih.gov A derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, was found to induce autophagy in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway. researchgate.net

Topoisomerase I Inhibition : Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.gov While research has focused on tetrahydroquinazoline (B156257) derivatives as Topoisomerase II inhibitors, the related quinoline scaffold has also been investigated. nih.gov Corydamine, a 3-arylisoquinoline-based natural product, was identified as a dual inhibitor of Topoisomerase I and Topoisomerase II. nih.gov

Protein Kinase B (Akt) Inhibition : Protein Kinase B (Akt) is a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation. tocris.comnih.gov Its inhibition is a key strategy in cancer therapy. nih.gov The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and inhibitors targeting Akt are of significant interest. researchgate.netmedchemexpress.com The ability of some tetrahydroquinoline derivatives to modulate this pathway suggests they may function as Akt inhibitors. researchgate.net

HIF 1-α Prolyl Hydroxylase (PHD) Inhibition : Hypoxia-inducible factor (HIF)-1α is a transcription factor that plays a critical role in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. medchemexpress.com HIF prolyl hydroxylases (PHDs) are enzymes that regulate HIF-1α stability. nih.gov Inhibiting PHDs stabilizes HIF-1α, which can have complex effects on tumor progression. A cell-permeable hydroxyquinoline compound was identified as a HIF Prolyl Hydroxylase inhibitor with an IC₅₀ of 2 µM in a cell-based assay. This compound was shown to stabilize HIF-1α and upregulate its target genes.

Interactions with Biological Macromolecules (e.g., DNA Binding)

The interaction of this compound derivatives with biological macromolecules, particularly DNA, has been a subject of scientific investigation to elucidate their mechanism of action. In silico molecular docking studies have been employed to explore the potential DNA-binding properties of these compounds.

One such study investigated a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. benthamdirect.com The research aimed to understand the preferred binding sites, modes of interaction, and binding affinities of these molecules with B-DNA (PDB ID: 1BNA). benthamdirect.com Docking studies are computational simulations that predict how a small molecule (ligand) binds to a macromolecule (receptor). These simulations help in understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The results from these studies provide insights into whether and how tetrahydroquinoline derivatives might interact with the DNA double helix, potentially interfering with DNA replication or transcription processes, which are common mechanisms for anticancer agents. benthamdirect.comresearchgate.net The detailed analysis of these interactions can guide the design of new derivatives with enhanced DNA binding affinity and specificity. benthamdirect.com

Structure-Activity Relationship (SAR) Elucidations

The biological activity of this compound and its derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies are crucial for identifying the chemical moieties responsible for the observed biological effects and for designing more potent and selective compounds.

Key SAR findings for tetrahydroquinoline derivatives indicate that the nature and position of substituents on both the phenyl ring and the tetrahydroquinoline core significantly influence their biological activities, which include anticancer, anti-inflammatory, and enzyme inhibitory effects. mdpi.comnih.gov

Substitutions on the Tetrahydroquinoline Core: Modifications to the tetrahydroquinoline nucleus have been shown to modulate biological activity. For instance, the introduction of a hydroxyl group at position 8 of the related quinoline core has been shown to impart a prominent positive antitumor effect against certain cancer cell lines. nih.gov In a series of novel tetrahydroquinolinones, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate was identified as having significant in vitro antiproliferative activity. researchgate.net This suggests that substitutions at the 8-position of the saturated ring can be critical for cytotoxicity.

Furthermore, the stereochemistry of substituents can play a vital role. Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives revealed that different enantiomers can exhibit significantly different potencies in antiproliferative assays, highlighting the importance of the three-dimensional arrangement of atoms for interaction with cellular targets. nih.gov

Substitutions on the Phenyl Ring: The substituents on the phenyl group at the 3- or 4-position of the tetrahydroquinoline ring are determinant factors for activity. For example, in a study of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, the nature of the substituent on the phenyl ring influenced the compound's interaction with DNA. benthamdirect.com Similarly, for tetrahydroquinoline derivatives evaluated for anticancer and anti-inflammatory activities, the electronic properties (electron-donating or electron-withdrawing) of the phenyl ring substituents were found to be critical. mdpi.com

The table below summarizes the structure-activity relationships for a series of synthesized tetrahydroquinoline derivatives against various biological targets.

| Compound ID | R-group on Phenyl Ring | Target/Activity | Key Findings |

| SF5 | Not specified | α-amylase inhibition | Showed maximum inhibition (97.47% at 200 µg/mL). mdpi.com |

| SF8 | Not specified | Anti-proliferative (Hep-2C cells) | Exhibited significant activity with an IC50 value of 11.9 ± 1.04 µM at 72h. mdpi.com |

| SF9 | Not specified | α-amylase inhibition | Showed high inhibition (89.93% at 200 µg/mL). mdpi.com |

| (R)-5a | (from a series of 8-substituted 2-methyl-THQs) | Antiproliferative (A2780 cells) | The (R)-enantiomer was the most active, affecting the cell cycle and inducing mitochondrial membrane depolarization. nih.gov |

| 20d | N-(3-fluorophenyl)carbamate (at position 8 of THQ) | Antiproliferative (HCT-116 cells) | Exhibited micromolar antiproliferative activity and suppressed colony formation. researchgate.net |

Fused Tetrahydroquinolines: It is important to note that fused tricyclic tetrahydroquinolines have been identified as potential pan-assay interference compounds (PAINS). acs.orgnih.gov SAR studies on these fused systems revealed that the double bond within the cyclopentene (B43876) ring is a source of reactivity. acs.org Saturated analogues, lacking this double bond, were found to be stable but devoid of biological activity. This indicates that for this specific subclass of tetrahydroquinolines, the observed activity may be due to the chemical reactivity of the compound rather than a specific interaction with a biological target. acs.orgnih.gov

Applications As Molecular Scaffolds in Diverse Scientific Disciplines

Role in Medicinal Chemistry and Drug Discovery Platforms

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, and the introduction of a phenyl group at the 3-position can significantly influence its biological activity. While research specifically on 3-Phenyl-5,6,7,8-tetrahydroquinoline is part of a broader exploration of this class of compounds, the accumulated knowledge on related derivatives highlights its potential in drug discovery.

Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The phenyl substituent can engage in various interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

In the realm of oncology, various substituted tetrahydroquinolines have been investigated for their potent antiproliferative effects. For instance, certain 4-phenyl-tetrahydroquinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov One study revealed that (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate exhibited significant in vitro antiproliferative activity against colorectal cancer cells. researchgate.net This compound was found to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.net Another study focused on 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, which displayed potent cytotoxicity towards colon and lung cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. nih.gov

Furthermore, the tetrahydroquinoline framework has been utilized in the design of inhibitors for various enzymes implicated in cancer progression. For example, derivatives have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com The design of such inhibitors often involves computational methods like 3D-QSAR to understand the structure-activity relationships and optimize the lead compounds. mdpi.com

The anti-inflammatory potential of tetrahydroquinoline derivatives has also been explored. Modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines have led to compounds with significant in vivo anti-inflammatory activity. nih.gov These findings underscore the adaptability of the tetrahydroquinoline scaffold for developing new therapeutic agents for a variety of diseases.

Table 1: Examples of Bioactive Tetrahydroquinoline Derivatives and their Investigated Activities

| Compound/Derivative Class | Biological Activity | Research Focus |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | Anticancer (Colorectal Cancer) | Induces oxidative stress and autophagy researchgate.net |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Anticancer (Colon and Lung Cancer) | Induces apoptosis and cell cycle arrest nih.gov |

| Substituted Tetrahydroquinolines | LSD1 Inhibition | Anticancer drug design mdpi.com |

| 8-benzylidene-5,6,7,8-tetrahydroquinoline derivatives | Anti-inflammatory | Development of anti-inflammatory agents nih.gov |

Intermediates for the Synthesis of Complex Organic Molecules

The structural features of this compound make it a valuable intermediate in organic synthesis for the construction of more complex molecular architectures.

While direct studies on this compound as a precursor are limited, related tetrahydroquinoline structures are known to be key intermediates in the synthesis of polyheterocyclic compounds. For example, 6,7-Didro-5H-quinolin-8-one, a related ketone, is an important intermediate for synthesizing polyheterocycles with photoluminescent properties. nih.gov The reactivity of the tetrahydroquinoline ring system allows for various chemical transformations to build fused heterocyclic systems.

The synthesis of aza-steroids, which are steroid analogues containing a nitrogen atom in the steroidal framework, is an active area of research due to their diverse biological activities. While there is no direct evidence of this compound being used in the synthesis of aza-steroids, the general synthetic strategies for aza-steroids often involve the cyclization of nitrogen-containing precursors. The tetrahydroquinoline moiety, in principle, could serve as a building block for constructing portions of an aza-steroid skeleton, although this application has not been specifically documented for the 3-phenyl derivative.

The tetrahydroisoquinoline scaffold, a structural isomer of tetrahydroquinoline, is a common motif in a vast number of alkaloids. researchgate.net Synthetic efforts towards these natural products often rely on the construction of this core structure. While this compound itself is not a direct precursor to known alkaloids, the methodologies developed for the synthesis and functionalization of tetrahydroquinolines can be applied to the synthesis of alkaloid precursors. The phenyl group could be a key substituent in the design of synthetic analogues of naturally occurring alkaloids.

Emerging Applications in Materials Science

The unique photophysical properties of aromatic heterocyclic compounds have led to their exploration in the field of materials science. The this compound scaffold, with its combination of a conjugated phenyl-pyridine system and a flexible saturated ring, presents opportunities for the development of novel functional materials.

The extended π-system of the phenyl-substituted pyridine (B92270) ring in this compound suggests potential for photoluminescent properties. Derivatives of quinoline (B57606) are known to be excellent luminescent materials and are used in the fabrication of Organic Light Emitting Diodes (OLEDs). arabjchem.org While specific studies on the photoluminescence of this compound are not widely reported, related structures such as 5,7-diphenylquinoline and 2,5,7-triphenylquinoline exhibit notable UV-Vis absorption and photoluminescence. arabjchem.org

Furthermore, the tetrahydroquinoline framework has been investigated as a component of dye sensitizers for dye-sensitized solar cells (DSSCs). Theoretical studies have been conducted on various tetrahydroquinoline-based dyes to explore their potential as photosensitizers. nih.gov The design of these dyes often follows a donor-π bridge-acceptor (D-π-A) architecture, where the tetrahydroquinoline moiety can act as part of the π-bridge or be functionalized with donor/acceptor groups to tune the photophysical and electrochemical properties.

Future Research Directions and Translational Perspectives

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for 3-Phenyl-5,6,7,8-tetrahydroquinoline and its derivatives is paramount for facilitating drug discovery efforts. Future research will likely focus on methodologies that offer improved efficiency, atom economy, and environmental sustainability, moving away from classical, often harsh, synthesis conditions.

Key areas of innovation include:

Domino and Cascade Reactions: One-pot cascade reactions, such as the three-component reaction involving 2-alkenyl aniline (B41778), aldehydes, and ethyl cyanoacetate, provide a rapid and effective strategy for creating highly substituted tetrahydroquinoline skeletons. rsc.orgresearchgate.net These methods are advantageous as they minimize intermediate purification steps, reduce solvent waste, and save time. rsc.org

Green Synthesis Approaches: The principles of green chemistry are increasingly being applied to the synthesis of quinoline (B57606) derivatives. acs.org This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, the development of photocatalysts, such as covalent organic frameworks (COFs) with engineered defects, has shown remarkable efficiency in synthesizing tetrahydroquinolines under visible-light irradiation, achieving quantitative yields in some cases. rsc.org

Catalytic Systems: Advances in catalysis offer significant promise. Manganese-based pincer complexes, for example, have been used for the selective synthesis of 1,2,3,4-tetrahydroquinolines via a "borrowing hydrogen" methodology. nih.govacs.org This atom-efficient strategy produces water as the only byproduct and avoids the need for external reducing agents. nih.govacs.org Similarly, gold-catalyzed intramolecular hydroarylation and iridium-catalyzed direct cyclization represent efficient, modern alternatives. organic-chemistry.org

| Synthetic Strategy | Key Features | Advantages |

| Domino/Cascade Reactions | One-pot, multi-component synthesis. | High efficiency, reduced waste, time-saving. rsc.org |

| Green Photocatalysis | Use of visible-light and novel catalysts (e.g., COFs). | Environmentally friendly, high yields, sustainable. rsc.org |

| Borrowing Hydrogen | Manganese pincer catalyst, uses alcohols as alkylating agents. | Atom-efficient, water is the only byproduct. nih.govacs.org |

| Modern Catalysis | Gold, Iridium, or Palladium-catalyzed reactions. | High efficiency, good substrate compatibility, excellent regioselectivity. organic-chemistry.orgnih.gov |

Advanced Computational Design for Rational Drug Discovery

Computational techniques are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, in silico methods can guide the design of new analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Future computational efforts will likely involve:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, incorporating models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful for understanding the relationship between the structure of tetrahydroquinoline derivatives and their biological activity. mdpi.comnih.govresearchgate.net These models have been successfully used to design novel inhibitors for targets like lysine-specific demethylase 1 (LSD1), yielding derivatives with predicted high activity. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding modes of 3-phenyl-tetrahydroquinoline derivatives within the active sites of biological targets, such as the G protein-coupled estrogen receptor (GPER) or various kinases. mdpi.commdpi.com These studies help in understanding key interactions, like those with phenylalanine clusters in GPER, which are crucial for molecular recognition. mdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these ligand-protein complexes over time. mdpi.com

ADME-Tox Prediction: Chemo- and bioinformatics tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-tox) properties of newly designed compounds. mdpi.com Early-stage in silico filtering ensures that resources are focused on candidates with favorable drug-like properties, increasing the likelihood of translational success.

| Computational Method | Application in Drug Design | Key Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships for designing new inhibitors. mdpi.comnih.gov | Design of novel derivatives with enhanced predicted biological activity. mdpi.com |

| Molecular Docking | Predicting binding modes and interactions with protein targets. mdpi.comresearchgate.net | Identification of key amino acid interactions and rational design of potent ligands. mdpi.com |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. mdpi.com | Validation of stable binding and favorable dynamics. mdpi.com |

| ADME-Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.com | Selection of candidates with good bioavailability and safety profiles. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas

While the tetrahydroquinoline core is known for its anticancer properties, future research will aim to uncover novel biological targets and expand its therapeutic applications. researchgate.netnih.gov The versatility of the scaffold allows for its adaptation to a wide range of protein targets.

Potential areas for exploration include:

Oncology: Tetrahydroquinoline derivatives have shown promise as anticancer agents by targeting various pathways. For instance, derivatives have been designed to inhibit the PI3K/AKT/mTOR signaling pathway and to act as dual inhibitors of MDM2 and XIAP, inducing apoptosis in cancer cells. researchgate.netnih.gov Further research could focus on developing selective inhibitors for specific isoforms of kinases or targeting resistance mechanisms in cancers like prostate and breast cancer. One study identified a (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) carbamate (B1207046) derivative that exhibited antiproliferative activity by inducing oxidative stress and autophagy in colorectal cancer cells. researchgate.net

Neurodegenerative Diseases: The scaffold has been explored for neuroprotective properties, with some derivatives designed as glycine (B1666218) antagonists. cdnsciencepub.com This opens avenues for developing treatments for conditions involving excitotoxicity, such as stroke.

Infectious Diseases: The structural motif is present in natural antibiotics, and synthetic analogs could be developed as novel antibacterial or antifungal agents. researchgate.netrsc.orgnih.gov

Receptor Modulation: Substituted tetrahydroquinolines have been identified as potent and selective androgen receptor (AR) antagonists, which are crucial for treating prostate cancer. nih.gov Future work could explore their activity on other nuclear receptors or G-protein coupled receptors.

Integration with High-Throughput Screening and Chemical Biology Approaches

To fully exploit the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms is essential.

Future strategies should include:

High-Throughput Screening (HTS): Large chemical libraries containing diverse tetrahydroquinoline analogs can be screened against a multitude of biological targets to identify new hits. nih.govacs.org HTS campaigns have successfully identified tetrahydroquinolines as active compounds for various protein classes. nih.gov

Pan-Assay Interference Compounds (PAINS) Analysis: A critical aspect of HTS follow-up is the early identification of PAINS, which can cause non-specific assay interference. Certain fused tricyclic tetrahydroquinolines have been reported as potential frequent hitters or PAINS, likely due to the formation of reactive byproducts. nih.gov It is crucial for future research on this compound to carefully characterize its behavior in biological assays to ensure that observed activity is specific and not an artifact.

Chemical Biology Probes: Well-characterized, potent, and selective 3-phenyl-tetrahydroquinoline derivatives can be developed into chemical probes. These probes can be used to investigate biological pathways, validate new drug targets, and understand the mechanism of action of this class of compounds in cellular and in vivo models.

Q & A

Q. Table 1: Synthetic Routes to this compound Derivatives

Q. Table 2: Structural Parameters from X-ray Crystallography

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.